molecular formula C9H8ClNO2 B14208420 8-Chloro-2-methyl-1,2-dihydro-4H-3,1-benzoxazin-4-one CAS No. 820215-01-8

8-Chloro-2-methyl-1,2-dihydro-4H-3,1-benzoxazin-4-one

Cat. No.: B14208420
CAS No.: 820215-01-8
M. Wt: 197.62 g/mol
InChI Key: LDSCXWKGHXXOGG-UHFFFAOYSA-N
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Description

8-Chloro-2-methyl-1,2-dihydro-4H-3,1-benzoxazin-4-one is a heterocyclic compound that belongs to the benzoxazinone family This compound is characterized by its unique structure, which includes a benzene ring fused to an oxazine ring The presence of a chlorine atom and a methyl group further distinguishes it from other benzoxazinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-2-methyl-1,2-dihydro-4H-3,1-benzoxazin-4-one typically involves the reaction of anthranilic acid derivatives with orthoesters in the presence of a catalyst. One common method involves the use of acetic acid as a catalyst in ethanol, which facilitates the cyclization process to form the benzoxazinone ring . Another method employs the iminium cation from a mixture of cyanuric chloride and dimethylformamide as an effective cyclizing agent .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The choice of solvents, catalysts, and reaction conditions can be adjusted to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-2-methyl-1,2-dihydro-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve the use of a base to facilitate the substitution.

    Cyclization Reactions: Reagents such as orthoesters and catalysts like acetic acid or cyanuric chloride are commonly used.

Major Products Formed

    Substitution Reactions: Products include derivatives where the chlorine atom is replaced by another functional group.

    Cyclization Reactions: Products include more complex heterocyclic compounds with potential biological activity.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 8-Chloro-2-methyl-1,2-dihydro-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets. For example, it has been shown to inactivate enzymes such as chymotrypsin through a stoichiometric reaction, where the compound binds to the enzyme and inhibits its activity . This interaction is facilitated by the unique structure of the compound, which allows it to fit into the active site of the enzyme and block its function.

Comparison with Similar Compounds

8-Chloro-2-methyl-1,2-dihydro-4H-3,1-benzoxazin-4-one can be compared with other benzoxazinones and related heterocyclic compounds:

These comparisons highlight the unique features of this compound, particularly the presence of the chlorine atom and methyl group, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

820215-01-8

Molecular Formula

C9H8ClNO2

Molecular Weight

197.62 g/mol

IUPAC Name

8-chloro-2-methyl-1,2-dihydro-3,1-benzoxazin-4-one

InChI

InChI=1S/C9H8ClNO2/c1-5-11-8-6(9(12)13-5)3-2-4-7(8)10/h2-5,11H,1H3

InChI Key

LDSCXWKGHXXOGG-UHFFFAOYSA-N

Canonical SMILES

CC1NC2=C(C=CC=C2Cl)C(=O)O1

Origin of Product

United States

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